molecular formula C17H23NO4S B12188704 [(2-Butoxy-4,5-dimethylphenyl)sulfonyl](2-furylmethyl)amine

[(2-Butoxy-4,5-dimethylphenyl)sulfonyl](2-furylmethyl)amine

Cat. No.: B12188704
M. Wt: 337.4 g/mol
InChI Key: VANJAGUPUJJRRG-UHFFFAOYSA-N
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Description

(2-Butoxy-4,5-dimethylphenyl)sulfonylamine is an organic compound with the molecular formula C17H23NO4S This compound is characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring substituted with butoxy and dimethyl groups, and a furylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butoxy-4,5-dimethylphenyl)sulfonylamine typically involves multi-step organic reactions. One common method includes the sulfonylation of a substituted phenyl compound followed by the introduction of the furylmethylamine group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Butoxy-4,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the furylmethylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2-Butoxy-4,5-dimethylphenyl)sulfonylamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Butoxy-4,5-dimethylphenyl)sulfonylamine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound may also interact with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Butoxy-4,5-dimethylphenyl)sulfonylamine
  • (2-Butoxy-4,5-dimethylphenyl)sulfonylamine

Uniqueness

(2-Butoxy-4,5-dimethylphenyl)sulfonylamine is unique due to its specific substitution pattern and the presence of the furylmethylamine group

Properties

Molecular Formula

C17H23NO4S

Molecular Weight

337.4 g/mol

IUPAC Name

2-butoxy-N-(furan-2-ylmethyl)-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C17H23NO4S/c1-4-5-8-22-16-10-13(2)14(3)11-17(16)23(19,20)18-12-15-7-6-9-21-15/h6-7,9-11,18H,4-5,8,12H2,1-3H3

InChI Key

VANJAGUPUJJRRG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CO2

Origin of Product

United States

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